molecular formula C7H16ClNO B6183276 (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride CAS No. 2624108-80-9

(1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride

Cat. No.: B6183276
CAS No.: 2624108-80-9
M. Wt: 165.7
InChI Key:
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Description

(1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its cyclopentane ring structure, which is substituted with a dimethylamino group and a hydroxyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the necessary functional groups.

    Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride.

    Amination: The hydroxyl group is then converted to a dimethylamino group through a substitution reaction using dimethylamine.

    Chirality Introduction: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving chiral recognition and enantioselective catalysis.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(dimethylamino)cyclopentan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

    Cyclopentanol derivatives: Compounds with similar cyclopentane ring structures but different substituents.

    Dimethylamino alcohols: Compounds with dimethylamino and hydroxyl groups on different carbon backbones.

Uniqueness

(1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and other similar compounds. The presence of both a dimethylamino group and a hydroxyl group on a cyclopentane ring also provides unique opportunities for chemical modifications and applications in various fields.

Properties

CAS No.

2624108-80-9

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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